molecular formula C9H5ClFN B13664690 4-Chloro-7-fluoroisoquinoline

4-Chloro-7-fluoroisoquinoline

Cat. No.: B13664690
M. Wt: 181.59 g/mol
InChI Key: NBZJEGGPQLGLEV-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative featuring chlorine and fluorine substituents at positions 4 and 7, respectively. Isoquinolines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and organic synthesis. For instance, fluorine’s electronegativity and chlorine’s lipophilicity can influence intermolecular interactions and metabolic stability, making this compound a candidate for further pharmacological exploration .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

4-chloro-7-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H

InChI Key

NBZJEGGPQLGLEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nitration and Reduction of 4-Fluoroisoquinoline

2.1. Overview of Method

One established synthetic route involves nitration of 4-fluoroisoquinoline, followed by reduction to introduce amino groups, which are then converted to chloro derivatives via diazotization and Sandmeyer reactions. This method is outlined in patent literature and detailed in chemical process patents.

2.2. Stepwise Procedure

Step Reaction Description Conditions Reagents Key Notes
1 Nitrification of 4-fluoroisoquinoline Potassium nitrate in sulfuric acid KNO₃, H₂SO₄ Selective nitration at position 5
2 Reduction of nitro group Concentrated HCl, SnCl₂ - Converts nitro to amino group
3 Diazotization of amino group Sodium nitrite, HCl NaNO₂, HCl Forms diazonium salt
4 Sandmeyer halogenation CuCl₂, SO₂ in acetic acid CuCl₂, SO₂ Yields 4-fluoroisoquinoline-5-sulfonyl chloride

2.3. Key Research Data

  • The nitrification step yields 4-fluoro-5-nitroisoquinoline with high selectivity, confirmed via spectral analysis (NMR, MS).
  • Reduction step proceeds efficiently with a typical yield of ~85%, yielding 4-fluoro-5-aminoisoquinoline.
  • Diazotization and subsequent Sandmeyer reaction produce the target compound with yields exceeding 70%, with purification via column chromatography.

2.4. Advantages & Limitations

Advantages Limitations
High regioselectivity Multi-step process
Good yields Use of hazardous reagents (H₂SO₄, SnCl₂)

Direct Sulfonation and Halogenation of Isoquinoline Derivatives

3.1. Process Overview

A more streamlined approach involves direct sulfonation of isoquinoline derivatives, followed by halogenation to introduce the chloro and fluoro substituents at specific positions.

3.2. Synthetic Route

Step Reaction Description Conditions Reagents Remarks
1 Sulfonation of isoquinoline Sulfuric anhydride (SO₃) SO₃ Forms isoquinoline-5-sulfonic acid
2 Halogenation Halogenating reagent Cl₂, F₂ or N-chlorosuccinimide (NCS) Selectively halogenates at desired positions

3.3. Supporting Data

  • Patent US7872136B2 describes the sulfonation of 4-fluoroisoquinoline with sulfuric anhydride, producing 4-fluoroisoquinoline-5-sulfonic acid, which can be halogenated subsequently.
  • The process benefits from being a “one-pot” synthesis, reducing costs and time, with high purity of the final product.

3.4. Process Optimization

Parameter Optimal Range Effect
Temperature 0–25°C during halogenation Minimizes side reactions
Reagent excess 1.2–1.5 equivalents Ensures complete halogenation

Synthesis via Cross-Coupling Reactions

4.1. Palladium-Catalyzed Cross-Coupling

Recent advances include Suzuki or Buchwald-Hartwig coupling reactions to functionalize halogenated isoquinoline derivatives, enabling precise substitution at the 7-position with fluorine.

Step Reaction Description Conditions Reagents Notes
1 Halogenation of 4-chloroisoquinoline Reflux with halogenating agents Cl₂, F₂ Produces 4-chloro-7-fluoroisoquinoline intermediates
2 Cross-coupling Pd catalyst, base Boronic acids, amines Introduces fluorine or other groups

4.2. Research Data

  • Patent EP0569021A1 details the synthesis of 4-phenoxyquinoline compounds via such methods, demonstrating the versatility of cross-coupling in preparing substituted isoquinolines.

Summary of Key Preparation Data

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Nitration & Reduction 4-fluoroisoquinoline KNO₃, H₂SO₄, SnCl₂ 120–130°C, reflux 70–85% Multi-step, high regioselectivity
Sulfonation & Halogenation Isoquinoline derivatives SO₃, sulfuric anhydride, halogenating agents 0–25°C 75–90% One-pot process, cost-effective
Cross-Coupling Halogenated isoquinoline Pd catalysts, boronic acids Reflux, inert atmosphere 65–80% Precise substitution control

Chemical Reactions Analysis

4-Chloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Comparisons

Key Compounds:
  • 4-Fluoroisoquinoline (C₉H₆FN): Lacks the 7-chloro substituent, resulting in reduced molecular weight (147.15 g/mol) and lipophilicity (XLogP3 = 2.2) compared to 4-Chloro-7-fluoroisoquinoline. The absence of chlorine may enhance solubility but reduce metabolic stability .
  • 1-Chloro-7-fluoroisoquinoline: Positional isomer with chlorine at position 1. The altered substitution pattern affects electronic distribution and reactivity, as evidenced by its synthesis via POCl₃-mediated chlorination of 7-fluoro-1-isoquinolinone (91% yield) .
  • 7-Chloro-4-fluoroquinoline: A quinoline derivative with reversed halogen positions. The quinoline scaffold differs in nitrogen placement, altering π-π stacking and hydrogen-bonding capabilities compared to isoquinoline derivatives .
  • 4-Chloro-7-methoxyquinazoline : A quinazoline derivative with a methoxy group at position 5. The methoxy substituent enhances solubility but reduces electrophilicity compared to halogenated analogs .
Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) XLogP3* Key Features
This compound C₉H₅ClFN 181.45 ~2.9 Dual halogenation; reactive 7-F position
4-Fluoroisoquinoline C₉H₆FN 147.15 2.2 Higher solubility; lower stability
1-Chloro-7-fluoroisoquinoline C₉H₅ClFN 181.45 ~2.9 Positional isomerism alters reactivity
7-Chloro-4-fluoroquinoline C₉H₄ClFN 180.59 ~3.1 Quinoline scaffold; distinct N placement
4-Chloro-7-methoxyquinazoline C₉H₆ClFN₂O 228.61 ~1.5 Methoxy group enhances aqueous solubility

*Estimated values based on substituent contributions.

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